(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with two methyl groups at the 2 and 5 positions. This compound is part of the larger class of boronic acids, which are known for their ability to form reversible covalent complexes with diols, amino acids, and other molecules containing hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of boronic acids, including (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene, ethanol, or water . Reaction conditions vary depending on the specific reaction but often involve temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura cross-coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters or borates .
Scientific Research Applications
(2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form reversible covalent complexes with molecules containing hydroxyl groups. This property allows it to act as a versatile intermediate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures . The boronic acid group can interact with molecular targets such as diols, amino acids, and other nucleophiles, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid include other arylboronic acids, such as phenylboronic acid and 2-thienylboronic acid . These compounds share the boronic acid functional group but differ in their aryl substituents.
Uniqueness
The uniqueness of (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid lies in its specific biphenyl structure with methyl groups at the 2 and 5 positions. This structural feature can influence its reactivity and the types of complexes it forms, making it suitable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C14H15BO2 |
---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
(2,5-dimethyl-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C14H15BO2/c1-10-9-14(15(16)17)11(2)8-13(10)12-6-4-3-5-7-12/h3-9,16-17H,1-2H3 |
InChI Key |
PZKOPCRSNXTSQC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C2=CC=CC=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.